2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-{[2-(trifluoromethoxy)phenyl]methyl}acetamide is a chemical compound with the CAS Number: 949293-96-3 . It has a molecular weight of 267.63 . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for 2-chloro-N-{[2-(trifluoromethoxy)phenyl]methyl}acetamide is provided , but the specific details about its molecular structure are not available in the search results.Physical and Chemical Properties Analysis
2-chloro-N-{[2-(trifluoromethoxy)phenyl]methyl}acetamide is a powder that is stored at room temperature . Its molecular weight is 267.63 . No additional physical or chemical properties are provided in the search results.Scientific Research Applications
Radiosynthesis in Herbicide Studies
2-Chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide, a chloroacetanilide herbicide, is used in metabolic and mode of action studies. The synthesis of its radioactive form, [phenyl-4-3H]acetochlor, for detailed metabolic studies demonstrates its importance in agricultural chemistry research (Latli & Casida, 1995).
Conformational Analysis
The conformation of 2-chloro-N-[2-(methylsulfanyl)phenyl]acetamides, a closely related compound, has been studied using dipole moment method and quantum chemical calculations. This research helps in understanding the molecular structure and behavior of similar acetamides in different environments (Ishmaeva et al., 2015).
Crystallography
The crystal and molecular structures of similar compounds like N-(5-Chloro-2-hydroxy-phenyl)-acetamide have been studied. These studies are crucial for understanding the molecular interactions and structural properties, which are essential for designing new compounds with desired properties (Chi et al., 2018).
Metabolism in Herbicides
Research on chloroacetamide herbicides, including 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methyl-phenyl)acetamide, focuses on their metabolism in human and rat liver microsomes. Such studies are vital for understanding the bioactivation pathways and potential health implications of these chemicals (Coleman et al., 2000).
Potential in Pesticide Development
Derivatives of chlorophenoxyacetamide, a class related to 2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide, have been characterized as potential pesticides, indicating the use of this chemical class in developing new agricultural chemicals (Olszewska et al., 2008).
Synthesis and Modification
Studies on the synthesis and modification of similar acetamide derivatives, such as N-(2-hydroxyphenyl)acetamide, offer insights into chemical processes and modifications that could be applicable to this compound. These studies contribute to the broader field of organic synthesis (Nikonov et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to target the tyrosine-protein kinase receptor ret .
Mode of Action
This interaction could potentially inhibit the activity of the target, leading to downstream effects .
Biochemical Pathways
Based on its potential target, it may affect pathways related to cell growth and differentiation .
Pharmacokinetics
Similar compounds have shown good oral absorption and distribution within the body, with the highest levels found in the liver, kidney, spleen, lung, and fatty tissues . The compound is also rapidly metabolized, with a total of 17 components detected in urine .
Result of Action
Based on its potential target, it may inhibit cell growth and differentiation .
Properties
IUPAC Name |
2-chloro-N-[2-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c10-5-8(15)14-6-3-1-2-4-7(6)16-9(11,12)13/h1-4H,5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCDYTVQLQPQSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.